2-溴-5-氟吡啶-4-胺

描述

2-Bromo-5-fluoropyridin-4-amine is an organic compound with the molecular weight of 191 . It is a solid substance stored at 4°C . The compound is used in various chemical reactions due to its unique structure .

Synthesis Analysis

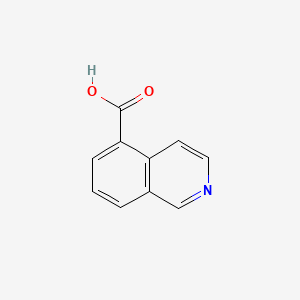

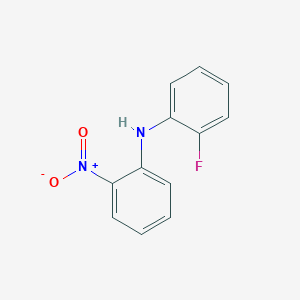

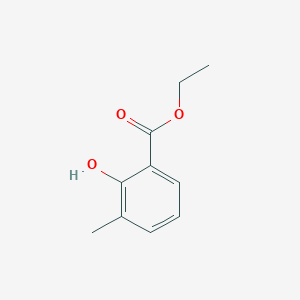

The synthesis of 4-Amino-2-bromopyridine, a compound similar to 2-Bromo-5-fluoropyridin-4-amine, typically starts from its precursor 2-bromo-4-nitropyridine. The nitro group is then reduced to an amino group under the action of a metal, with common reducing combinations including iron powder and acetic acid, or magnesium powder and titanium tetrachloride .Molecular Structure Analysis

The IUPAC name of 2-Bromo-5-fluoropyridin-4-amine is 2-bromo-5-fluoro-4-pyridinamine . The InChI code is 1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H, (H2,8,9) .Chemical Reactions Analysis

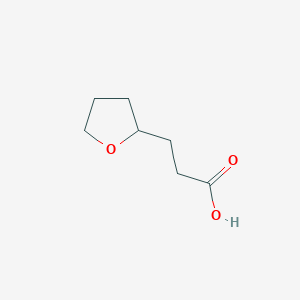

2-Bromo-5-fluoropyridine, a compound similar to 2-Bromo-5-fluoropyridin-4-amine, can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

2-Bromo-5-fluoropyridin-4-amine has a boiling point of 278.4±35.0 °C at 760 mmHg . It is a solid substance stored at 4°C .科学研究应用

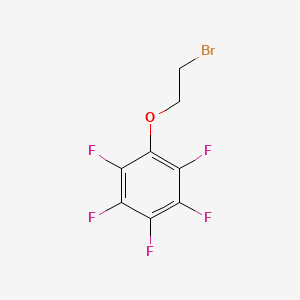

Fluorinated pyridines, such as “2-Bromo-5-fluoropyridin-4-amine”, are of interest due to their unique physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

The synthesis of fluorinated pyridines is a challenging problem and various methods have been developed . For instance, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

Fluoropyridines are also of interest in the development of new agricultural products and pharmaceuticals . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

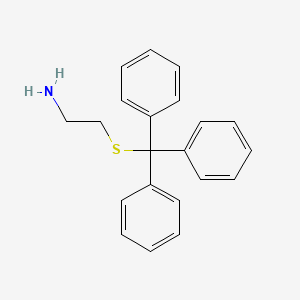

- This compound is often used as a building block in the synthesis of more complex chemical structures .

- It can be involved in various chemical reactions, such as substitution reactions .

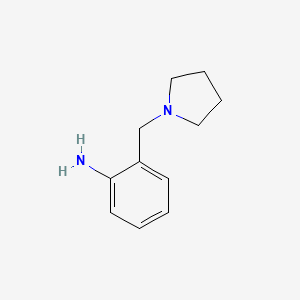

- Fluoropyridines, including “2-Bromo-5-fluoropyridin-4-amine”, are of interest in the development of new pharmaceuticals .

- About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

- Fluoropyridines are also of interest in the search for new agricultural products having improved physical, biological, and environmental properties .

- Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Chemical Synthesis

Pharmaceutical Research

Agricultural Research

Radiobiology

安全和危害

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

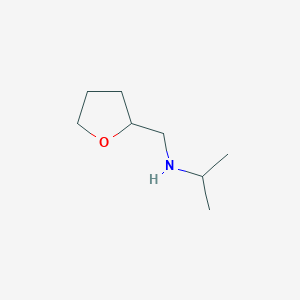

The pyridine unit is common in biologically active molecules, so 2-Bromo-5-fluoropyridin-4-amine is often used in the modification and derivatization reactions of drug molecules and biologically active molecules . The bromine unit in the structure can be converted to a phenyl group through a Suzuki coupling or to a boron unit through a boronation reaction . The amino group on the pyridine ring is often used to connect the pyridine molecule to drug molecules and biologically active molecules through the formation of an amide bond .

属性

IUPAC Name |

2-bromo-5-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBXRKVNILPDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355748 | |

| Record name | 2-bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluoropyridin-4-amine | |

CAS RN |

887570-94-7 | |

| Record name | 2-bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-fluoropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。